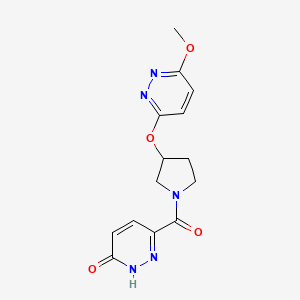
3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine, also known as AFPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in the cell cycle. By inhibiting CDK activity, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is its potential as a cancer treatment. However, there are also some limitations to its use in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which means that it may not be effective in vivo for long periods of time.
Orientations Futures
There are many potential future directions for research involving 3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine. One area of interest is in the development of new cancer treatments that are based on this compound or other similar compounds. Another area of interest is in the study of this compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for this compound to be used as a tool in drug discovery, as it has been found to inhibit the activity of certain enzymes that are involved in drug metabolism.
Méthodes De Synthèse
3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine can be synthesized using a variety of methods, including the reaction of 2-fluoroethylamine with 3-azepanone, followed by the reaction of the resulting intermediate with 4-chloropyrazole. Another method involves the reaction of 2-fluoroethylamine with 4-chloropyrazole, followed by the reaction of the resulting intermediate with 3-azepanone. Both methods have been reported to yield this compound in good to excellent yields.
Applications De Recherche Scientifique
3-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Propriétés
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-5-8-17-9-10(14)11(15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPKOKIINKOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)
![2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2947628.png)
![2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2947630.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2947631.png)




![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2947639.png)
![(E)-N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2947640.png)